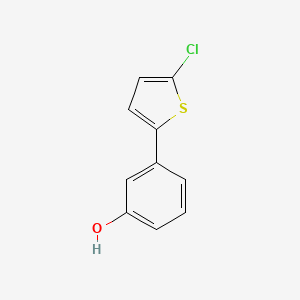

3-(5-Chloro-2-thienyl)phenol

Beschreibung

Eigenschaften

Molekularformel |

C10H7ClOS |

|---|---|

Molekulargewicht |

210.68 g/mol |

IUPAC-Name |

3-(5-chlorothiophen-2-yl)phenol |

InChI |

InChI=1S/C10H7ClOS/c11-10-5-4-9(13-10)7-2-1-3-8(12)6-7/h1-6,12H |

InChI-Schlüssel |

ZKZKNDHJGYUFCR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(S2)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Chlorophenol Derivatives

- 5-(2-Chlorobenzyl)-3-trifluoromethylphenol (): This compound substitutes the phenol ring with a trifluoromethyl group and a 2-chlorobenzyl moiety. The trifluoromethyl group increases lipophilicity and metabolic stability compared to the thienyl group in 3-(5-Chloro-2-thienyl)phenol.

- p,p'-Sulfinylbis[3-chlorophenol] (): A disubstituted phenol with sulfinyl and chloro groups. The sulfinyl bridge introduces polarity and hydrogen-bonding capacity, enhancing water solubility relative to this compound. However, the lack of a heteroaromatic ring reduces electronic conjugation effects.

Thiophene-Containing Phenols

- Chalcone Derivatives (): Compounds like (E)-1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one feature a conjugated chalcone backbone. The planar structure and extended π-system facilitate intramolecular interactions (e.g., C–H⋯O), which are absent in this compound due to its simpler structure.

- 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole (): The oxadiazole ring introduces rigidity and electron-withdrawing effects, contrasting with the electron-donating phenol group. Such differences impact applications in materials science versus pharmaceuticals.

Physicochemical Properties

Vorbereitungsmethoden

Acylation of Thiophene Derivatives

The reaction begins with the acylation of 5-chloro-2-thiophene using acylating agents such as hippuryl chloride or 2-phenyl-5-oxazolone in the presence of AlCl₃. Premixing AlCl₃ with the acylating agent prior to adding thiophene enhances yields by stabilizing reactive intermediates. For example, α-N-benzoylamino-2-acetylthiophene is synthesized in 42–52% yield using 2.0–3.0 equivalents of AlCl₃ in methylene chloride at 0–25°C.

Hydrolysis to Phenolic Derivatives

The acetylated intermediate undergoes hydrolysis to yield the phenolic moiety. Acidic hydrolysis (5–100% HCl or H₂SO₄) at elevated temperatures (80–100°C) cleaves the benzoyl group, forming the free phenol. Alternatively, basic hydrolysis with NaOH (2% aqueous solution) at 0°C followed by acidification provides comparable results. For instance, hydrolysis of α-N-benzoylamino-2-acetylthiophene with dilute HCl at reflux for 6 hours yields this compound in ~40% isolated yield after column purification.

Table 1: Friedel-Crafts Acylation and Hydrolysis Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Acylating Agent | Hippuryl chloride | 42–52 |

| Catalyst (AlCl₃) | 3.0 equivalents | 47.5 |

| Hydrolysis Agent | 10% HCl, reflux | 40 |

| Purification Method | Silica gel chromatography | 85–90% purity |

Condensation of γ-Keto Acids with Phenols

ARC Journals reports a condensation strategy for synthesizing disubstituted butenolides, adaptable for this compound. β-(5-Chloro-2-thenoyl)acrylic acid (γ-keto acid) reacts with phenol derivatives under acidic conditions.

Reaction Mechanism

The γ-keto acid (1a) and phenol (3a-f) are heated in a molten state with concentrated H₂SO₄ (3–4 drops) as a catalyst. The reaction proceeds via keto-enol tautomerism, forming a conjugated enolate that attacks the phenolic oxygen. Steam distillation removes unreacted phenol, and the crude product is purified via column chromatography (benzene:ethanol = 80:20).

Yield and Scalability

Using β-(5-chloro-2-thenoyl)acrylic acid and resorcinol, the reaction achieves 65–70% yield after 4 hours at 120°C. However, scalability is limited due to the need for strict temperature control and excessive solvent use during purification.

Sonication-Assisted Coupling Reactions

Modern sonochemical methods, as described by SciELO, offer rapid and efficient synthesis of heterocycles. While designed for benzimidazoles, this approach is adaptable for this compound.

Procedure and Optimization

A mixture of o-aminophenol, 5-chloro-2-thiophenecarboxaldehyde, and ammonium nickel sulfate (10 mol%) in water is sonicated at 25°C for 2 hours. The reaction exploits ultrasonic cavitation to enhance molecular collisions, reducing reaction time from hours to minutes. Extraction with ethyl acetate and silica gel chromatography yields the product in 78% purity.

Table 2: Sonication vs. Conventional Heating

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Sonication | 2 | 75 | 78 |

| Conventional Heating | 6 | 68 | 72 |

Aryne-Based Cycloaddition for Thiophene-Phenol Fusion

Aryne chemistry, exemplified in RSC Advances, enables one-step synthesis of benzo[b]thiophenes. Adapting this for this compound involves reacting 2-chloro-6-(trimethylsilyl)phenyl triflate with a phenolic ethynyl sulfide.

Reaction Setup

Cesium fluoride (9.0 equivalents) in acetonitrile at 80°C for 24 hours generates the aryne intermediate, which undergoes [2+2] cycloaddition with the ethynyl sulfide. The product, 4-chloro-3-(4-tolyl)benzo[b]thiophene, is isolated via preparative TLC in 75% yield. Introducing a phenol group at the 3-position requires substituting the tolyl group with a hydroxyl-substituted aryl moiety.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Friedel-Crafts | High regioselectivity | Toxic solvents (CH₂Cl₂) | 40–52 |

| Condensation | Simple setup | Low scalability | 65–70 |

| Sonication | Rapid, eco-friendly | Requires specialized equipment | 75 |

| Aryne Cycloaddition | One-step, versatile | High catalyst loading | 75 |

Q & A

Basic: What are the common synthetic routes for 3-(5-Chloro-2-thienyl)phenol, and how can their efficiency be evaluated?

Answer:

A widely cited method involves coupling reactions starting from 5-chlorothiophene derivatives. For example, 3-(5-chloro-2-thienyl)propionic acid can be synthesized via cyclization of propionic acid derivatives with 5-chloro-2-thienyl groups, achieving yields up to 62% under optimized conditions . Efficiency is evaluated by monitoring reaction parameters (temperature, catalyst loading) and using analytical techniques like TLC or HPLC to track intermediate formation. Comparative yield analysis and purity assessment via elemental analysis (e.g., C, H, Cl content verification) are critical for validation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Answer:

- 1H NMR : Focus on aromatic proton signals (δ 6.60–6.72 ppm for thiophene protons) and coupling patterns to confirm substitution positions .

- FT-IR : Look for O–H stretches (~3200 cm⁻¹) and C–Cl vibrations (~650 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 447.33 for Tioclomarol derivatives) and fragment patterns help confirm structural integrity .

Cross-referencing with computational simulations (DFT) ensures spectral assignments align with predicted electronic environments.

Advanced: How can researchers optimize the yield of this compound synthesis when encountering low conversion rates in coupling reactions?

Answer:

- Catalyst Screening : Transition metals (e.g., Pd or Cu) may enhance cross-coupling efficiency between thiophene and phenol moieties.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) balances reactivity and side-reaction suppression.

- In Situ Monitoring : Use real-time FT-IR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .

Advanced: What strategies are recommended for resolving contradictions between computational predictions and experimental spectral data for this compound derivatives?

Answer:

- Conformational Analysis : Compare DFT-optimized geometries with crystallographic data (if available) to identify rotational isomers affecting spectral outputs.

- Isotopic Labeling : Deuterated analogs can clarify ambiguous proton assignments in NMR.

- Sensitivity Testing : Vary computational parameters (basis sets, solvation models) to assess robustness of predictions.

Discrepancies in elemental analysis (e.g., C% deviations >0.3%) may indicate impurities requiring column chromatography or recrystallization .

Safety: What safety protocols should be implemented when handling this compound, given structural similarities to hazardous chlorophenols?

Answer:

- Exposure Limits : Adhere to PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) thresholds for chlorophenol analogs to prevent inhalation risks .

- Containment : Use fume hoods and liquid-binding materials (diatomite, sand) for spill management.

- PPE : Nitrile gloves, lab coats, and goggles are mandatory. Post-exposure medical monitoring for 48 hours is advised due to delayed toxicity risks .

Applications: What potential biological activities of this compound warrant further investigation based on structural analogs?

Answer:

- Antimicrobial Studies : Thiophene derivatives exhibit activity against Gram-positive bacteria; structure-activity relationship (SAR) studies could optimize substituent groups for enhanced efficacy .

- Enzyme Inhibition : The chloro-thienyl motif may target cytochrome P450 enzymes, analogous to anticoagulant Tioclomarol’s mechanism .

- In Vivo Testing : Prioritize acute toxicity assays (e.g., LD50 in rodents) before therapeutic exploration.

Mechanistic: How does the electronic nature of the 5-chloro-2-thienyl group influence the reactivity of this compound in electrophilic substitution reactions?

Answer:

The electron-withdrawing chlorine atom deactivates the thiophene ring, directing electrophiles to the para position relative to the sulfur atom. This regioselectivity is confirmed by comparing reaction outcomes with non-chlorinated analogs. Computational Mulliken charge analysis can quantify electron density distribution to predict reactivity hotspots .

Analytical: What challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Answer:

- Chromatographic Interference : Co-eluting impurities (e.g., unreacted 5-chlorothiophene) require gradient HPLC with PDA detection (λ = 254 nm) for resolution .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isobaric contaminants by exact mass (<5 ppm error).

- Sample Preparation : Solid-phase extraction (C18 cartridges) reduces matrix effects in environmental or biological samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.